molecular formula C21H19N3O B11659973 N-(2-methoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine

N-(2-methoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine

Cat. No.: B11659973
M. Wt: 329.4 g/mol
InChI Key: GJCFZXHMEQCJTP-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves the reaction of 2-methoxybenzylamine with 1-phenyl-1H-benzodiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like sodium borohydride, to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction typically results in the formation of amines .

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-METHOXYPHENYL)METHYL]-1-PHENYL-1H-1,3-BENZODIAZOL-5-AMINE stands out due to its unique benzodiazole structure, which imparts distinct biological activities and chemical reactivity. Its versatility in various scientific applications makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-phenylbenzimidazol-5-amine

InChI

InChI=1S/C21H19N3O/c1-25-21-10-6-5-7-16(21)14-22-17-11-12-20-19(13-17)23-15-24(20)18-8-3-2-4-9-18/h2-13,15,22H,14H2,1H3

InChI Key

GJCFZXHMEQCJTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

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